Benzene-1,3,5-tricarbaldehyde;2,5-diethoxybenzene-1,4-dicarbohydrazide
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Overview
Description
Benzene-1,3,5-tricarbaldehyde: and 2,5-diethoxybenzene-1,4-dicarbohydrazide are organic compounds with significant applications in various fields of chemistry and industry. Benzene-1,3,5-tricarbaldehyde is known for its role in the synthesis of porous organic cages and covalent organic frameworks . 2,5-diethoxybenzene-1,4-dicarbohydrazide is a crystalline solid with specific uses in chemical synthesis .
Preparation Methods
Benzene-1,3,5-tricarbaldehyde: can be synthesized through various methods, including the oxidation of benzene derivatives. One common method involves the use of strong oxidizing agents to convert benzene-1,3,5-tricarboxylic acid to benzene-1,3,5-tricarbaldehyde . Industrial production methods often involve controlled oxidation processes to ensure high yield and purity.
2,5-diethoxybenzene-1,4-dicarbohydrazide: is typically prepared by reacting 2,5-diethoxybenzene-1,4-dicarboxylic acid with hydrazine hydrate under reflux conditions . This reaction results in the formation of the desired hydrazide compound, which can be purified through recrystallization.
Chemical Reactions Analysis
Benzene-1,3,5-tricarbaldehyde: undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzene-1,3,5-tricarboxylic acid.
Reduction: Reduction reactions can convert it to benzene-1,3,5-tricarbinol.
Condensation: It can participate in condensation reactions with amines to form Schiff bases.
2,5-diethoxybenzene-1,4-dicarbohydrazide: can undergo:
Hydrolysis: It can be hydrolyzed to form the corresponding diacid and hydrazine.
Condensation: It can react with aldehydes to form hydrazone derivatives.
Scientific Research Applications
Benzene-1,3,5-tricarbaldehyde: is extensively used in the synthesis of covalent organic frameworks (COFs) and porous organic cages. These materials have applications in gas storage, separation, and catalysis . Additionally, it is used in the development of advanced materials for electronic and photonic applications.
2,5-diethoxybenzene-1,4-dicarbohydrazide: finds applications in the synthesis of hydrazone-linked compounds, which are used in various chemical and biological studies. It is also used in the preparation of polymers and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of benzene-1,3,5-tricarbaldehyde involves its ability to form covalent bonds with other molecules, leading to the formation of complex structures like COFs. These frameworks exhibit unique properties such as high surface area and stability, making them suitable for various applications .
2,5-diethoxybenzene-1,4-dicarbohydrazide: acts as a versatile building block in organic synthesis. Its hydrazide functional groups can form stable hydrazone linkages with aldehydes and ketones, facilitating the formation of complex molecular architectures .
Comparison with Similar Compounds
Benzene-1,3,5-tricarbaldehyde: can be compared to other tricarbaldehyde compounds such as 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde . While both compounds have similar structural features, benzene-1,3,5-tricarbaldehyde is more commonly used in the synthesis of COFs due to its stability and reactivity.
2,5-diethoxybenzene-1,4-dicarbohydrazide: can be compared to other dihydrazide compounds like 2,5-dimethoxybenzene-1,4-dicarbohydrazide . The presence of ethoxy groups in 2,5-diethoxybenzene-1,4-dicarbohydrazide imparts different solubility and reactivity properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C21H24N4O7 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
benzene-1,3,5-tricarbaldehyde;2,5-diethoxybenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C12H18N4O4.C9H6O3/c1-3-19-9-5-8(12(18)16-14)10(20-4-2)6-7(9)11(17)15-13;10-4-7-1-8(5-11)3-9(2-7)6-12/h5-6H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18);1-6H |
InChI Key |
PDHNFYGGEUDCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NN)OCC)C(=O)NN.C1=C(C=C(C=C1C=O)C=O)C=O |
Origin of Product |
United States |
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